3,4-Diaminobenzimidamide dihydroChloride
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Overview
Description
3,4-Diaminobenzimidamide dihydroChloride: is an organic compound with the molecular formula C7H10N4·2HCl. It is a derivative of benzamidine and is characterized by the presence of two amino groups and an amidine group attached to a benzene ring. This compound is primarily used in scientific research due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4-Diaminobenzimidamide dihydroChloride can be synthesized through several methods. One common method involves the reaction of 3,4-diaminobenzonitrile with ammonia under basic conditions to form the desired amidine compound . Another method includes the reduction of 3,4-dinitrobenzamidine using iron and hydrochloric acid .
Industrial Production Methods: Industrial production of 3,4-diaminobenzamidine dihydrochloride typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as nitration, reduction, and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 3,4-Diaminobenzimidamide dihydroChloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and hydrogen peroxide.
Reduction: Iron and hydrochloric acid are frequently used for reduction reactions.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Substituted benzamidine derivatives.
Scientific Research Applications
3,4-Diaminobenzimidamide dihydroChloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,4-diaminobenzamidine dihydrochloride involves its interaction with specific molecular targets, such as serine proteases. The compound acts as an inhibitor by binding to the active site of the enzyme, thereby preventing substrate access and subsequent enzymatic activity . This inhibition can modulate various biochemical pathways and has potential therapeutic implications .
Comparison with Similar Compounds
3-Aminobenzamidine dihydrochloride: Similar structure but with only one amino group.
4-Aminobenzamidine dihydrochloride: Similar structure but with the amino group in a different position
Uniqueness: 3,4-Diaminobenzimidamide dihydroChloride is unique due to the presence of two amino groups in the 3 and 4 positions on the benzene ring, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C7H12Cl2N4 |
---|---|
Molecular Weight |
223.10 g/mol |
IUPAC Name |
3,4-diaminobenzenecarboximidamide;dihydrochloride |
InChI |
InChI=1S/C7H10N4.2ClH/c8-5-2-1-4(7(10)11)3-6(5)9;;/h1-3H,8-9H2,(H3,10,11);2*1H |
InChI Key |
ASYUSHILYWMTMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=N)N)N)N.Cl.Cl |
Origin of Product |
United States |
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